5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Significance of Nitrogenous Heterocycles in Contemporary Chemical and Biological Sciences
Nitrogen-containing heterocyclic compounds are fundamental to the chemistry of life and the practice of medicine. nih.gov These cyclic organic molecules, which incorporate nitrogen atoms within their ring structures, form the core of countless natural products, including vitamins, hormones, and the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. mdpi.comsemanticscholar.org Their unique structural and electronic properties, often arising from the presence of lone pairs of electrons on the nitrogen atoms, make them indispensable in biological processes and as scaffolds for therapeutic agents. rsc.org
In medicinal chemistry, nitrogenous heterocycles are of utmost significance, with a vast majority of pharmaceutical drugs containing at least one such ring system. semanticscholar.orgrsc.org Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows them to bind effectively to biological targets like enzymes and receptors, thereby modulating physiological responses. This versatility has established them as a cornerstone in the development of treatments for a wide array of diseases. nih.govrsc.org
Thenih.govmdpi.comsemanticscholar.orgTriazolo[4,5-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
Within the vast family of nitrogenous heterocycles, the nih.govmdpi.comsemanticscholar.orgtriazolo[4,5-d]pyrimidine core has emerged as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in drug design. This scaffold is a hetero-bicyclic system formed by the fusion of a triazole ring and a pyrimidine ring. nih.gov
The versatility of the triazolopyrimidine scaffold allows for the development of compounds with diverse and potent pharmacological activities. rsc.org Researchers have successfully synthesized derivatives exhibiting a broad spectrum of therapeutic potential, including anticancer, enzyme-inhibiting, and antimicrobial properties. nih.govnih.gov The ability to readily modify the core structure at various positions allows chemists to fine-tune the molecule's properties to optimize its efficacy and selectivity for a specific biological target. nih.gov
A key reason for the pharmacological success of the triazolopyrimidine scaffold is its structural and electronic resemblance to naturally occurring purines, such as adenine (B156593) and guanine. mdpi.com This similarity makes triazolopyrimidine derivatives effective "bioisosteres" of purines. Bioisosteres are molecules or substituents that have similar physical or chemical properties and broadly similar biological activities.
Due to this analogy, triazolopyrimidine-based compounds can mimic natural purines and interact with the binding sites of enzymes and receptors that typically bind purine substrates. This mimicry has been a highly successful strategy in the development of inhibitors for enzymes like kinases and demethylases, which play crucial roles in cell signaling and gene regulation and are often implicated in diseases like cancer. nih.gov
The triazolopyrimidine system can exist in several isomeric forms, depending on the arrangement of nitrogen atoms in the fused rings. In addition to the nih.govmdpi.comsemanticscholar.orgtriazolo[4,5-d]pyrimidine system, other well-studied isomers include nih.govmdpi.comtriazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine. mdpi.com
Academic Research Focus on 5,7-Dichloro-3H-nih.govmdpi.comsemanticscholar.orgtriazolo[4,5-d]pyrimidine as a Key Intermediate
The compound 5,7-Dichloro-3H- nih.govmdpi.comsemanticscholar.orgtriazolo[4,5-d]pyrimidine is a prime example of a key intermediate in synthetic chemistry. Its importance stems from the two highly reactive chlorine atoms attached to the pyrimidine ring. These chlorine atoms are excellent leaving groups, making them susceptible to nucleophilic substitution reactions.
This reactivity allows chemists to use 5,7-dichloro-3H- nih.govmdpi.comsemanticscholar.orgtriazolo[4,5-d]pyrimidine as a starting platform to introduce a wide variety of functional groups at the 5 and 7 positions. By reacting it with different nucleophiles (such as amines, alcohols, or thiols), researchers can systematically generate large libraries of novel triazolopyrimidine derivatives. This approach is fundamental to structure-activity relationship (SAR) studies, where scientists explore how different chemical modifications affect a compound's biological activity. The ultimate goal of such studies is to identify the specific substitutions that lead to the most potent and selective drug candidates. nih.gov
The table below highlights research where the triazolopyrimidine scaffold, accessible through intermediates like the title compound, was used to develop potent biological inhibitors.
| Scaffold | Target | Developed Compounds | Key Findings | Reference |
|---|---|---|---|---|
| nih.govmdpi.comsemanticscholar.orgTriazolo[4,5-d]pyrimidine | Lysine Specific Demethylase 1 (LSD1) | Series of substituted derivatives | Compound 27 was identified as a potent, reversible LSD1 inhibitor with an IC50 of 0.564 μM. It also inhibited cancer cell migration. | nih.gov |
| nih.govmdpi.comsemanticscholar.orgTriazolo[4,5-d]pyrimidine | Cancer Cell Lines (e.g., PC3) | Derivatives containing a hydrazone fragment | Compound 34 showed potent and selective antiproliferative activity against PC3 prostate cancer cells with an IC50 of 26.25 nM. | |
| nih.govmdpi.comTriazolo[1,5-a]pyrimidine | Cancer Cell Lines (HT-1080, Bel-7402) | Novel substituted derivatives | Compound 19 displayed the best anti-tumor activity with IC50 values of 6.1 μM (HT-1080) and 12.3 μM (Bel-7402). | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine & Pyrazolo[4,3-e] nih.govmdpi.comtriazolo[1,5-c]pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | Thioglycoside derivatives | Compounds 14 and 15 showed potent cytotoxicity against HCT-116 cancer cells (IC50 of 6 nM and 7 nM, respectively) and significant CDK2 inhibition. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N5/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCMLGWKJKQHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dichloro 3h 1 2 3 Triazolo 4,5 D Pyrimidine and Its Derivatives
Strategic Approaches to theresearchgate.netnih.govnih.govTriazolo[4,5-d]pyrimidine Nucleus
The construction of the fused triazolopyrimidine ring system, also known as 8-azapurine, is a critical step in the synthesis of the target molecule and its derivatives. nih.gov This is typically achieved through cyclization reactions or by modifying existing pyrimidine (B1678525) structures.
Construction via Cyclization Reactions
Cyclization reactions are a common and effective method for forming the triazole ring onto a pre-existing pyrimidine ring. These reactions often involve the formation of a reactive intermediate that subsequently undergoes intramolecular ring closure.
Diazotization of a primary aromatic amine, followed by intramolecular cyclization, is a key strategy for the formation of the triazole ring. nih.gov This process involves the conversion of an amino group into a diazonium salt, which then reacts with a neighboring nitrogen atom to form the fused triazole ring.
For instance, the synthesis of certain triazolopyrimidines can be achieved through the diazotization of substituted aminopyrimidines. nih.gov In a typical procedure, an aminopyrimidine precursor is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid like hydrochloric acid, at low temperatures (e.g., 0 °C). nih.gov This in situ formation of nitrous acid leads to the generation of a diazonium intermediate, which rapidly cyclizes to yield the triazolopyrimidine nucleus.
Another approach involves the catalytic hydrogenation of a nitropyrimidine to an aminopyrimidine, which is then converted to the triazolopyrimidine via treatment with nitrous acid. nih.gov This method highlights the versatility of nitrification in introducing a nitrogen functionality that can be subsequently transformed to facilitate the desired cyclization.
Table 1: Key Reagents in Diazotization and Nitrification Strategies
| Strategy | Key Reagent(s) | Precursor Functional Group | Resulting Intermediate |
|---|---|---|---|
| Diazotization | Sodium nitrite (NaNO₂) and Hydrochloric acid (HCl) | Amino group (-NH₂) | Diazonium salt (-N₂⁺) |
| Nitrification followed by Reduction and Diazotization | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., H₂/Pd), Nitrous acid (HONO) | Nitro group (-NO₂) | Amino group (-NH₂), then Diazonium salt (-N₂⁺) |
The use of 5-aminopyrimidine (B1217817) derivatives is central to the synthesis of the researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine core. The strategic placement of an amino group at the C5 position of the pyrimidine ring allows for the crucial cyclization step to form the fused triazole ring.
A common precursor for this reaction is a 4,6-disubstituted-5-aminopyrimidine. The specific substituents at the 4 and 6 positions can vary and are often chosen based on the desired final product. For the synthesis of 5,7-Dichloro-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine, a precursor with amino groups at both the 4 and 6 positions is often utilized, which are later converted to hydroxyl groups and subsequently chlorinated.
The general reaction scheme involves the diazotization of the 5-amino group, which then attacks one of the adjacent ring nitrogens to form the stable, fused aromatic triazole ring. This transformation effectively converts a substituted pyrimidine into the bicyclic triazolopyrimidine system.
Functional Group Interconversion in Pyrimidine Derivatives
Functional group interconversion plays a crucial role in modifying the pyrimidine ring to facilitate the synthesis of the target compound. This often involves the conversion of hydroxyl groups to chloro groups, which are more reactive and can be further substituted if necessary.
The conversion of hydroxy-substituted pyrimidines (or their tautomeric oxo forms) to their corresponding chloro derivatives is a key step in the synthesis of 5,7-Dichloro-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine. This transformation is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being a commonly employed reagent. researchgate.net
Table 2: Common Chlorinating Agents for Hydroxy-Pyrimidines
| Chlorinating Agent | Typical Reaction Conditions |
|---|---|
| Phosphorus oxychloride (POCl₃) | Reflux, often with a tertiary amine catalyst |
| Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) | Heating, can enhance reactivity |
Specific Synthesis of 5,7-Dichloro-3H-researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine
The synthesis of 5,7-Dichloro-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine is a multi-step process that combines the strategies of forming the triazolopyrimidine nucleus followed by functional group interconversion.
A plausible synthetic route begins with the cyclization of 2,5-diamino-4,6-dihydroxypyrimidine. google.com This starting material can be treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the fused triazole ring, resulting in the formation of 3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine-5,7-diol (also known as 8-azaguanine). medchemexpress.com
The subsequent and final step is the chlorination of the dihydroxy intermediate. This is achieved by reacting 3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine-5,7-diol with a chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com The reaction is typically heated to ensure the complete conversion of both hydroxyl groups to chloro groups, yielding the final product, 5,7-Dichloro-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine.
Table 3: Synthetic Pathway Overview
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Ring Formation | 2,5-Diamino-4,6-dihydroxypyrimidine | Nitrous acid (HONO) | 3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine-5,7-diol |
| 2. Chlorination | 3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine-5,7-diol | Phosphorus oxychloride (POCl₃) | 5,7-Dichloro-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine |
Preparation from 3-benzyl-3,4-dihydro-5H-nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine-5,7(6H)dione
The synthesis of 5,7-dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine can be achieved from its corresponding dione (B5365651) precursor, 3-benzyl-3,4-dihydro-5H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine-5,7(6H)dione. This transformation is a common strategy in heterocyclic chemistry to introduce reactive chloro groups, which can subsequently be displaced by various nucleophiles to generate a library of derivatives.
The chlorination reaction is typically carried out using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) to enhance the reactivity. indianchemicalsociety.comtandfonline.comsemanticscholar.org The reaction involves heating the dione with an excess of the chlorinating agent, which converts the two hydroxyl groups of the tautomeric dione form into chloro substituents.
A plausible reaction scheme for this conversion is outlined below:
Reaction Scheme:
Following the chlorination, a debenzylation step would be necessary to yield the final target compound, 5,7-dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine. The benzyl (B1604629) group at the N3 position of the triazole ring serves as a protecting group during the synthesis and can be removed under various conditions, such as catalytic hydrogenation.
Synthesis of Diverse 5,7-Dichloro-3H-nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine Derivatives
The 5,7-dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine core is a versatile scaffold for the synthesis of a wide array of derivatives. The two chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Starting Materials and Precursors for Derivatization
The primary starting material for the synthesis of diverse derivatives is the 5,7-dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine itself. The reactivity of the chloro groups allows for reactions with a broad range of nucleophiles. nih.gov
Common classes of nucleophiles used for derivatization include:
Amines: Reaction with primary and secondary amines (aliphatic, aromatic, and heterocyclic) introduces amino substituents at the 5 and/or 7 positions.
Phenols and Thiophenols: These nucleophiles, typically in the presence of a base, lead to the formation of aryloxy and arylthio ethers, respectively. nih.gov
Alcohols and Thiols: Alkoxy and alkylthio groups can be introduced by reacting with the corresponding alkoxides or thiolates.
The regioselectivity of the substitution can often be controlled by manipulating the reaction conditions, such as temperature and the nature of the nucleophile.
A general scheme for the derivatization is as follows:
General Derivatization Scheme:
Below is a table summarizing examples of starting materials and the resulting derivatives.
| Starting Material | Nucleophile | Resulting Derivative Class |
| 5,7-Dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine | Aniline | 5,7-Di(phenylamino)-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine |
| 5,7-Dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine | Benzylamine | 5,7-Di(benzylamino)-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine |
| 5,7-Dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine | Phenol | 5,7-Diphenoxy-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine |
| 5,7-Dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine | Thiophenol | 5,7-Di(phenylthio)-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine |
| 5,7-Dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine | 2-Thiopyridine | 5,7-Di(pyridin-2-ylthio)-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine |
Modern Synthetic Techniques and Flow Chemistry Applications
While traditional batch synthesis methods are widely used, modern techniques like flow chemistry are gaining traction for the synthesis of heterocyclic compounds due to their advantages in terms of safety, efficiency, and scalability. mdpi.com Continuous-flow processing offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer handling of hazardous reagents and intermediates.
In the context of synthesizing 5,7-dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine and its derivatives, flow chemistry could be applied to several key steps:
Chlorination: The use of hazardous reagents like POCl₃ can be managed more safely in a closed-loop flow system, minimizing operator exposure and allowing for better temperature control of the often-exothermic reaction.
Nucleophilic Substitution: Flow reactors can facilitate rapid mixing and precise temperature control, which is crucial for controlling the regioselectivity of nucleophilic substitutions on the dichloro scaffold. This can lead to cleaner reactions and easier purification.
Multi-step Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a continuous sequence without the need for isolation and purification of intermediates. This can significantly reduce reaction times and waste generation.
While specific applications of flow chemistry for the synthesis of 5,7-dichloro-3H- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine are not extensively documented in publicly available literature, the principles of flow synthesis are highly applicable to the established synthetic routes for this class of compounds. The benefits of enhanced safety, reproducibility, and potential for automation make it an attractive approach for future manufacturing processes of these important pharmaceutical building blocks.
Reactivity and Transformational Chemistry of the 5,7 Dichloro 1 2 3 Triazolo 4,5 D Pyrimidine Scaffold
Nucleophilic Substitution Reactions at the Halogenated Positions
The chlorine atoms at the C5 and C7 positions of the 5,7-dichloro-3H- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a variety of nitrogen-based nucleophiles.
Amination and Hydrazinolysis of Chloro-Substituents
The displacement of the chloro groups by amines and hydrazines is a fundamental transformation of the dichlorinated scaffold. These reactions are typically performed under alkaline conditions and can lead to mono- or di-substituted products depending on the reaction stoichiometry and conditions. For instance, reaction with aqueous ammonia (B1221849) can selectively furnish the 7-amino-5-chloro substituted intermediate. nih.gov
Subsequent reactions can be carried out to further modify the scaffold. For example, hydrazinolysis of a chloro-substituted thiazolopyrimidine, a related heterocyclic system, can be achieved by reacting it with hydrazine (B178648) hydrate. scilit.com This suggests that similar transformations are plausible for the 5,7-dichloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine scaffold, opening avenues for the synthesis of hydrazino-derivatives which are valuable precursors for further heterocyclic constructions.
| Nucleophile | Product |
| Aqueous Ammonia (33%) | 7-Amino-5-chloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine |
| Hydrazine Hydrate | 5,7-Dihydrazino- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine (potential) |
Regioselectivity in Substitutions on the Dichlorinated Scaffold
In nucleophilic aromatic substitution reactions on dichlorinated heterocyclic systems, the regioselectivity of the substitution is a critical aspect. For dichloropyrimidines, substitution is generally favored at the C4 position over the C2 position. wuxiapptec.comstackexchange.com This preference is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to the 5,7-dichloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine scaffold.
Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki Reactions)
The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for C-C bond formation. nih.govrsc.org This reaction has been successfully applied to various dichlorinated N-heteroarenes. nih.gov
For related dichlorinated heterocyclic systems, such as 6,8-dichloro-1,2,4-triazolo[4,3-a]pyridines, site-selective Suzuki-Miyaura reactions have been developed to introduce aryl groups at specific positions with high selectivity and yield. researchgate.net The regioselectivity in these reactions can often be controlled by the choice of ligand, catalyst, and reaction conditions. nih.gov For instance, sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at less reactive positions. nih.gov
The application of Suzuki-Miyaura reactions to 5,7-dichloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine allows for the introduction of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this scaffold. The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2), ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, K₃PO₄), are crucial for achieving high yields and desired regioselectivity. nih.govnih.govnih.gov
| Reactant | Catalyst/Ligand | Product |
| Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-7-chloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine |
| Arylboronic acid | Pd(OAc)₂/SPhos | 5,7-Diaryl- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine |
Heterocyclic Ring Annulation and Further Fused System Formation
The functionalized derivatives of 5,7-dichloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine serve as excellent precursors for the construction of more complex, fused heterocyclic systems.
Extension to Novel Heterocyclic Systems (e.g., Thiazolo[5,4-d]nih.govnih.govscilit.comtriazolo[4,3-a]pyrimidines)
The synthesis of novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives can be achieved from a chlorinated bicyclic precursor. nih.gov For example, 5,7-dichloro thiazolo[5,4-d]pyrimidine derivatives can be synthesized and subsequently reacted with nucleophiles like aqueous ammonia to introduce an amino group at the 7-position. nih.gov This amino-chloro intermediate is then a versatile starting material for further functionalization.
While the direct synthesis of thiazolo[5,4-d] nih.govnih.govscilit.comtriazolo[4,3-a]pyrimidines from 5,7-dichloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine is not explicitly described, the general strategies for constructing fused thiazole (B1198619) rings can be inferred. A common approach involves the reaction of a thioamide or a related sulfur-containing nucleophile with a suitable electrophilic center on the triazolopyrimidine ring. For instance, the reaction of an amino-thiol with an arylacetyl chloride can lead to the formation of a thiazolo[5,4-d]pyrimidine core. nih.gov By analogy, a suitably functionalized 5,7-dichloro- nih.govnih.govscilit.comtriazolo[4,5-d]pyrimidine derivative could undergo a sequence of reactions, potentially involving introduction of a sulfur nucleophile and subsequent cyclization, to yield the desired tricyclic system.
Exploration of Reaction Kinetics and Mechanisms
The reactivity of the 5,7-dichloro-3H- researchgate.netchemrxiv.orgresearchgate.nettriazolo[4,5-d]pyrimidine scaffold is predominantly characterized by nucleophilic aromatic substitution (SNAr) reactions at the chlorine-bearing carbon atoms. The electron-withdrawing nature of the fused triazolopyrimidine ring system activates the C-Cl bonds towards attack by a variety of nucleophiles. A detailed understanding of the kinetics and mechanisms of these transformations is crucial for the rational design of synthetic routes to novel functionalized derivatives.
The generally accepted mechanism for nucleophilic substitution on this and related electron-deficient heterocyclic systems is a two-step addition-elimination process. In the first step, the nucleophile attacks one of the electrophilic carbon atoms (C5 or C7) to form a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing triazolopyrimidine ring system. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of nucleophilic attack at the C5 versus the C7 position is a critical aspect of the reactivity of this scaffold. The electronic distribution within the fused ring system, as well as steric factors, will influence the preference for substitution at one position over the other. Computational studies on related heterocyclic systems, such as 2,6-dichloro-5-trifluoromethylpyridine, have demonstrated that the energy of the relevant Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the activation energy of the SNAr reaction. wuxibiology.com A lower LUMO energy at a particular carbon center generally corresponds to a lower activation barrier for nucleophilic attack at that site.
Table 1: Calculated Free Energy Barriers (ΔG‡) for a Model SNAr Reaction on a Substituted Pyrimidine (B1678525) System chemrxiv.org
| Reaction Step | Transition State | ΔG‡ (kcal/mol) | Estimated Rate Constant (k) (L mol⁻¹ s⁻¹) |
| First Substitution | TS16 | 11.36 | 2.92 x 10⁴ |
| Second Substitution | TS65 | 12.50 | 4.29 x 10³ |
This data is for the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with methylamine (B109427) and serves as a model for the reactivity of the 5,7-dichloro- researchgate.netchemrxiv.orgresearchgate.nettriazolo[4,5-d]pyrimidine scaffold.
Further detailed kinetic studies, both experimental and computational, on 5,7-dichloro-3H- researchgate.netchemrxiv.orgresearchgate.nettriazolo[4,5-d]pyrimidine are necessary to fully elucidate the nuances of its reactivity. Such studies would involve systematic variation of the nucleophile, solvent, and temperature to determine rate constants and activation parameters. Moreover, advanced computational modeling could provide a more precise understanding of the transition state structures and the factors governing regioselectivity. The potential for both kinetic and thermodynamic control of product distribution in sequential disubstitution reactions also warrants thorough investigation. mdpi.com
Spectroscopic and Advanced Structural Elucidation Of 1 2 3 Triazolo 4,5 D Pyrimidine Compounds
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of 5,7-Dichloro-3H- urfu.ruresearchgate.netnist.govtriazolo[4,5-d]pyrimidine is expected to exhibit characteristic absorption bands corresponding to its fused heterocyclic structure.
Key expected vibrational frequencies include:
N-H Stretching: The presence of the proton on the triazole ring (3H-tautomer) would give rise to an N-H stretching vibration. This is typically observed in the region of 3100-3500 cm⁻¹. In solid-state spectra, this band may be broadened due to hydrogen bonding.
C=N and C=C Stretching: The aromatic and heteroaromatic ring systems will have a series of characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. These bands confirm the presence of the fused pyrimidine (B1678525) and triazole rings.
Ring Stretching and Bending: The complex vibrations of the entire fused ring system will result in a fingerprint region with multiple sharp bands below 1400 cm⁻¹.
For comparison, the IR spectrum of the related compound 5-amino-7-chloro-3H- urfu.ruresearchgate.netnist.govtriazolo[4,5-d]pyrimidine shows characteristic absorptions for its structure, which helps in assigning the expected peaks for the dichloro-derivative. nist.gov
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| N-H | 3100-3500 | Stretching |
| C=N / C=C | 1400-1650 | Ring Stretching |
| C-Cl | 600-800 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), which is crucial for elucidating the precise molecular structure.
Proton (¹H) NMR Spectroscopic Characterization
The ¹H NMR spectrum of 5,7-Dichloro-3H- urfu.ruresearchgate.netnist.govtriazolo[4,5-d]pyrimidine is expected to be relatively simple due to the absence of protons on the pyrimidine ring. The key signal would be from the N-H proton of the triazole ring.
N-H Proton: A broad singlet is anticipated for the N-H proton. Its chemical shift would be highly dependent on the solvent and concentration, but it is typically expected to appear downfield, potentially in the range of 13-15 ppm, due to the acidic nature of the proton and potential hydrogen bonding.
The characterization of related N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers by spectroscopic methods highlights the importance of NMR in distinguishing between different substitution patterns on the triazole ring. nih.gov
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 13-15 | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5,7-Dichloro-3H- urfu.ruresearchgate.netnist.govtriazolo[4,5-d]pyrimidine, distinct signals are expected for the carbon atoms in the fused ring system.
Quaternary Carbons: All carbon atoms in the core structure are quaternary. The carbons attached to the electronegative chlorine atoms (C5 and C7) are expected to be significantly deshielded and appear at a lower field. The bridgehead carbons (C3a and C7a) will also have characteristic chemical shifts.
Predicted Chemical Shifts: Based on data from similar heterocyclic systems, the chemical shifts for the pyrimidine carbons are likely to be in the range of 140-160 ppm, while the triazole carbons would also appear in a similar region. Precise assignment would require advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).
The structural confirmation of novel triazolopyrimidine derivatives often relies heavily on both ¹H and ¹³C NMR data. journalskuwait.org
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C5, C7 | ~150-160 |
| C3a, C7a | ~140-155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For 5,7-Dichloro-3H- urfu.ruresearchgate.netnist.govtriazolo[4,5-d]pyrimidine (C₄HCl₂N₅), the expected molecular weight is approximately 204.99 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak will appear at m/z ≈ 205, the M+2 peak at m/z ≈ 207 (with approximately 65% of the M⁺ intensity), and the M+4 peak at m/z ≈ 209 (with approximately 10% of the M⁺ intensity).
Fragmentation Pattern: The fragmentation would likely involve the loss of chlorine atoms and potentially the cleavage of the heterocyclic rings. Key fragments could correspond to the loss of a chlorine radical (M-35) or HCl (M-36).
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent molecule and its fragments with high accuracy.
| Ion | Expected m/z | Description |
| [M]⁺ | ~205 | Molecular ion with two ³⁵Cl |
| [M+2]⁺ | ~207 | Molecular ion with one ³⁵Cl and one ³⁷Cl |
| [M+4]⁺ | ~209 | Molecular ion with two ³⁷Cl |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of 5,7-Dichloro-3H- urfu.ruresearchgate.netnist.govtriazolo[4,5-d]pyrimidine in the solid state.
While the crystal structures of several related triazolopyrimidine derivatives have been reported, providing valuable insight into the planarity of the fused ring system and potential packing motifs journalskuwait.orgmdpi.commdpi.com, specific X-ray crystallographic data for 5,7-Dichloro-3H- urfu.ruresearchgate.netnist.govtriazolo[4,5-d]pyrimidine is not currently available in the searched literature. Such a study would definitively confirm the connectivity of the atoms and provide details on the tautomeric form present in the solid state.
Computational Chemistry and Molecular Modeling of The 1 2 3 Triazolo 4,5 D Pyrimidine System
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be powerful in elucidating the electronic structure, reactivity, and spectroscopic properties of triazolopyrimidine derivatives. These computational techniques allow for the investigation of molecular characteristics that are often difficult to determine experimentally.
Prediction of Reaction Regioselectivity and Transition States
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving the triazolopyrimidine core. By calculating the energies of possible intermediates and transition states, researchers can determine the most likely reaction pathways. For instance, in the synthesis of substituted triazolopyrimidines, DFT can be employed to understand the factors governing the cyclization process. researchgate.net Computational studies on related heterocyclic systems have shown that the analysis of frontier molecular orbitals (HOMO and LUMO) and calculated activation barriers can successfully predict the observed regioselectivity in cycloaddition reactions. researchgate.net
Transition state calculations provide crucial information about the energy barriers of a reaction, helping to elucidate the reaction mechanism and predict the feasibility of a synthetic route. For the cyclization reactions forming the triazolo[4,5-d]pyrimidine system, DFT can be used to model the transition state structures and their corresponding energies, offering insights that can guide the optimization of reaction conditions. e3s-conferences.orge3s-conferences.org
Table 1: Hypothetical DFT Energy Profile for a Key Cyclization Step in Triazolopyrimidine Synthesis
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Regioisomer A) | +15.2 |
| Intermediate 1 (Regioisomer A) | -5.4 |
| Transition State 2 (Regioisomer B) | +22.8 |
| Intermediate 2 (Regioisomer B) | -2.1 |
| Product (from Regioisomer A) | -12.7 |
Note: This table is illustrative and represents the type of data generated from DFT calculations to predict reaction outcomes.
Theoretical Calculation of Spectroscopic Parameters (e.g., GIAO ¹H NMR)
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for the theoretical calculation of NMR chemical shifts. mdpi.comresearchgate.net This method allows for the accurate prediction of ¹H and ¹³C NMR spectra, which is invaluable for the structural elucidation of newly synthesized compounds. researchgate.net By comparing the theoretically calculated chemical shifts with experimental data, the correct regioisomer or tautomeric form of a triazolopyrimidine derivative can be confidently assigned. rsc.org
For complex heterocyclic systems like 5,7-Dichloro-3H- jchemtech.comtandfonline.comfrontiersin.orgtriazolo[4,5-d]pyrimidine, where spectral interpretation can be challenging, GIAO NMR calculations provide a powerful tool for structural verification. The accuracy of these calculations is dependent on the level of theory and the basis set used. nih.gov
Table 2: Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for a Hypothetical Triazolopyrimidine Derivative
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| H-2 | 8.54 | 8.62 | +0.08 |
| H-6 | 7.98 | 8.05 | +0.07 |
| N-H | 14.20 | 14.11 | -0.09 |
Note: This table illustrates the typical correlation between experimental and theoretically predicted NMR data.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 5,7-Dichloro-3H- jchemtech.comtandfonline.comfrontiersin.orgtriazolo[4,5-d]pyrimidine, might interact with a biological target, typically a protein or enzyme.
Rationalization of Ligand Potency and Selectivity
Docking studies can provide a structural basis for the observed biological activity of a series of compounds. By modeling the binding of triazolopyrimidine derivatives to the active site of a target protein, researchers can rationalize differences in potency and selectivity. jchemtech.com For example, docking simulations of triazolopyrimidine derivatives targeting specific kinases have shown that potent inhibitors form key hydrogen bonds and hydrophobic interactions with the protein's active site. tandfonline.comnih.gov The binding energy scores calculated from these simulations often correlate well with experimentally determined inhibitory concentrations (e.g., IC₅₀ values).
Prediction of Binding Poses and Modes for Derivatives
A crucial application of molecular docking is the prediction of the binding poses of novel, un-synthesized derivatives. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the most promising predicted binding affinities and interaction profiles for synthesis and biological evaluation. jchemtech.comresearchgate.net For derivatives of 5,7-Dichloro-3H- jchemtech.comtandfonline.comfrontiersin.orgtriazolo[4,5-d]pyrimidine, docking can predict how modifications at the 5- and 7-positions, or on the triazole ring, will affect their interaction with a target. This predictive capability significantly accelerates the drug discovery process.
Table 3: Predicted Binding Energies and Key Interactions of Triazolopyrimidine Derivatives with a Kinase Target (Illustrative)
| Compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Derivative 1 | -8.5 | MET793, LYS745 | LEU718, VAL726, ALA743 |
| Derivative 2 | -9.2 | MET793, ASP855 | LEU718, VAL726, PHE856 |
| Derivative 3 | -7.1 | LYS745 | VAL726, ALA743 |
Note: This table exemplifies the output of a molecular docking study, providing insights into ligand-target interactions.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them.
Electrostatic Potential Mapping for Molecular Recognition Insights
The electronic landscape of a molecule is a critical determinant of its interaction with biological targets. Electrostatic potential (ESP) mapping is a computational tool that visualizes this landscape, providing crucial insights into molecular recognition phenomena such as ligand-receptor binding. The ESP map illustrates the distribution of charge on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are instrumental in governing non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition.
Key Features of the Electrostatic Potential Map:
Negative Potential Regions: The nitrogen atoms of the triazole and pyrimidine (B1678525) rings are highly electronegative and thus create regions of negative electrostatic potential. These areas are potential hydrogen bond acceptors, capable of interacting with hydrogen bond donors from a receptor's active site. Specifically, the nitrogen atoms in the triazole ring are expected to exhibit a significant negative potential, making them key interaction points.
Positive Potential Regions: The hydrogen atom attached to the nitrogen in the triazole ring (3H-tautomer) presents a region of positive electrostatic potential, making it a potential hydrogen bond donor.
The insights gained from ESP mapping are valuable for understanding how 5,7-Dichloro-3H- nih.govacu.edu.inresearchgate.nettriazolo[4,5-d]pyrimidine and its derivatives interact with biological targets. For instance, in the context of drug design, identifying the electron-rich and electron-poor regions allows for the strategic design of molecules that can form favorable electrostatic interactions with the amino acid residues in a protein's binding pocket. Studies on similar heterocyclic systems have demonstrated that electrostatic interactions play a significant role in their biological activity. For example, voltametric studies on novel triazolopyrimidine derivatives have shown that shifts in peak potential can be attributed to electrostatic binding with dsDNA nih.gov.
The distribution of electrostatic potential can be quantitatively analyzed to understand the chemical reactivity of different sites on the molecule. The table below summarizes the expected electrostatic potential characteristics of 5,7-Dichloro-3H- nih.govacu.edu.inresearchgate.nettriazolo[4,5-d]pyrimidine based on general principles of computational chemistry applied to similar molecular structures.
| Molecular Region | Expected Electrostatic Potential | Potential Role in Molecular Recognition |
| Triazole Ring Nitrogens | Negative | Hydrogen Bond Acceptor |
| Pyrimidine Ring Nitrogens | Negative | Hydrogen Bond Acceptor |
| Triazole N-H | Positive | Hydrogen Bond Donor |
| Chlorine Atoms | Negative | Modulate overall electronic profile |
This table is generated based on established principles of computational chemistry and findings from studies on analogous triazolopyrimidine derivatives.
Biological Relevance and Applications Of 1 2 3 Triazolo 4,5 D Pyrimidine Derivatives in Chemical Biology
A Scaffold for the Design of Bioactive Molecules
The rigid, planar structure of the nih.govnih.govtriazolo[4,5-d]pyrimidine nucleus, combined with its capacity for multiple points of functionalization, makes it an ideal framework for the development of targeted therapies. By modifying substituents at various positions, researchers can fine-tune the electronic and steric properties of the resulting molecules to achieve high affinity and selectivity for specific biological targets.
Development of Novel Antiproliferative and Antitumor Agents
Derivatives of the nih.govnih.govtriazolo[4,5-d]pyrimidine scaffold have emerged as a promising class of antiproliferative and antitumor agents. nih.gov A series of these derivatives containing a hydrazone moiety have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines. nih.gov
One notable study focused on the synthesis of nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives and their evaluation as inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising epigenetic target in cancer therapy. nih.gov In this research, a derivative, compound 27 , was identified as a potent and reversible LSD1 inhibitor with an IC50 value of 0.564 μM. nih.gov This compound also demonstrated the ability to inhibit the proliferation and migration of MGC-803 gastric cancer cells. nih.gov
Table 1: Antiproliferative Activity of Selected nih.govnih.govtriazolo[4,5-d]pyrimidine Derivatives
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| 27 | LSD1 | 0.564 | MGC-803 | nih.gov |
Modulators of Ubiquitin-Specific Peptidases (e.g., USP28)
Ubiquitin-specific peptidase 28 (USP28) is a deubiquitinating enzyme that has been implicated in the progression of various cancers, making it an attractive therapeutic target. nih.govnih.gov A series of novel nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives have been developed as potent inhibitors of USP28. nih.govnih.gov
In one study, compound 19 from this series demonstrated potent and selective inhibition of USP28 with an IC50 value of 1.10 ± 0.02 μmol/L and a dissociation constant (Kd) of 40 nmol/L. nih.govnih.gov This compound exhibited high selectivity for USP28 over other enzymes like USP7 and LSD1. nih.govnih.gov Further investigations revealed that compound 19 could engage with USP28 in gastric cancer cells, leading to the inhibition of cell proliferation, cell cycle arrest at the S phase, and suppression of the epithelial-mesenchymal transition (EMT) process. nih.govnih.gov
Table 2: Inhibitory Activity of a nih.govnih.govtriazolo[4,5-d]pyrimidine Derivative against USP28
| Compound | Target | IC50 (μM) | Kd (nmol/L) | Reference |
| 19 | USP28 | 1.10 ± 0.02 | 40 | nih.govnih.gov |
Inhibitors of Kinases (e.g., GCN2)
Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. The nih.govnih.govtriazolo[4,5-d]pyrimidine scaffold has been utilized to develop inhibitors of various kinases, including the General Control Nonderepressible 2 (GCN2) kinase. A patent application has claimed a series of triazolopyrimidine analogues as inhibitors of GCN2, suggesting their potential as chemotherapeutic drugs.
While specific inhibitory concentrations for 5,7-Dichloro-3H- nih.govnih.govtriazolo[4,5-d]pyrimidine itself are not detailed, the broader class of nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives has been investigated as a source of GCN2 inhibitors.
No specific research data was found for nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives as inhibitors of mTOR and PI3K.
Ligands for G Protein-Coupled Receptors (e.g., Adenosine (B11128) Receptors)
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes and are prominent drug targets. Derivatives of the nih.govmdpi.comtriazolo[1,5-c]pyrimidine, a related scaffold, have been extensively studied as antagonists for adenosine receptors. These studies provide a strong rationale for exploring the potential of nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives as ligands for adenosine receptors and other GPCRs.
No specific research data was found for nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives as ligands for Cannabinoid Receptor 2.
Investigation of Diverse Pharmacological Activities in Derivatives
The chemical versatility of the nih.govnih.govtriazolo[4,5-d]pyrimidine scaffold has led to the discovery of derivatives with a wide range of pharmacological activities beyond anticancer applications.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. The nih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold, an isomer of the nih.govnih.govtriazolo[4,5-d]pyrimidine core, has been incorporated into molecules exhibiting promising antimicrobial properties. For instance, a series of novel 1,2-dihydro- nih.govmdpi.comtriazolo[1,5-a]pyrimidines bearing an amino acid moiety have been synthesized and shown to have antibacterial and antifungal activity. While this research is on a related but different scaffold, it highlights the potential of the broader triazolopyrimidine class of compounds as a source of new antimicrobial agents.
Antiplatelet Activity
Derivatives of the 1,2,3-triazole class have been investigated for their potential as antithrombotic agents. Studies have shown that certain synthetic 1,2,3-triazole derivatives can inhibit plasma coagulation, as demonstrated by prothrombin time (PT) and thrombin time (TT) assays. nih.gov Furthermore, these compounds have been observed to inhibit platelet aggregation induced by both collagen and ADP in human platelet-rich plasma (PRP). nih.gov The mechanism for some related compounds involves the inhibition of the arachidonic acid pathway, thereby reducing the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation. jusst.org This suggests that the triazole scaffold is a promising starting point for the development of new antiplatelet drugs. nih.gov
Anticonvulsant Properties
A number of nih.govymerdigital.comfrontiersin.orgtriazolo[1,5-a]pyrimidine derivatives have demonstrated significant anticonvulsant activity in preclinical models. nih.govnih.gov These compounds have shown efficacy in both the maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models, which are standard screening tests for potential antiepileptic drugs. frontiersin.orgresearchgate.net
In one study, a series of novel triazolopyrimidine derivatives were synthesized and evaluated. nih.gov Compound 6d from this series was identified as a particularly potent agent, with a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. nih.govnih.govresearchgate.net The protective index (PI) value for this compound was noted to be significantly higher than that of established antiepileptic drugs like valproate, carbamazepine, and diazepam. nih.govresearchgate.net The anticonvulsant effect of these derivatives is believed to be mediated, at least in part, through the involvement of GABA receptors, specifically the benzodiazepine (BZD) receptor site. nih.govfrontiersin.org
Table 1: Anticonvulsant Activity of Selected Triazolopyrimidine Derivatives in Mice
| Compound | MES Screen (% Protection at 30 mg/kg) | scPTZ Screen (% Protection at 30 mg/kg) | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ |
|---|---|---|---|---|
| 6c | 100% | 100% | 20.1 | 18.5 |
| 6d | 100% | 100% | 15.8 | 14.1 |
| 6e | 100% | 100% | 19.2 | 17.6 |
Data sourced from studies on MES and PTZ-induced seizure models. nih.govfrontiersin.org
Anti-inflammatory Applications of Related Pyrimidine (B1678525) Systems
The pyrimidine nucleus is a fundamental structure found in numerous compounds with therapeutic applications, including anti-inflammatory agents. ymerdigital.comresearchgate.net Pyrimidine derivatives can exert their anti-inflammatory effects by modulating key inflammatory pathways. ymerdigital.com Their mechanism of action often involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. ymerdigital.comrsc.org
Furthermore, these compounds can interfere with the activity of transcription factors, notably nuclear factor-κB (NF-κB), which plays a pivotal role in regulating the expression of genes involved in the inflammatory response. ymerdigital.comrsc.org By inhibiting these pathways, pyrimidine-based compounds can reduce the production of inflammatory mediators including prostaglandin E2, tumor necrosis factor-α (TNF-α), and various interleukins. rsc.orgrsc.org The structural versatility of the pyrimidine scaffold allows for chemical modifications to optimize potency and selectivity, making it a valuable template for designing novel anti-inflammatory drugs. ymerdigital.comrsc.org
Mechanistic Studies of Biological Action fornih.govymerdigital.comnih.govTriazolo[4,5-d]pyrimidine Derivatives
Impact on Cell Cycle Progression and Cell Proliferation
Derivatives of nih.govymerdigital.comnih.govtriazolo[4,5-d]pyrimidine have been shown to exert significant effects on cell cycle progression and inhibit the proliferation of cancer cells. nih.gov One study reported that a specific derivative, compound 19 , potently inhibited the deubiquitinase USP28. nih.govmerckmillipore.com This inhibition led to a dose-dependent suppression of colony formation in gastric cancer cell lines (HGC-27 and MGC-803). nih.gov Further analysis revealed that treatment with this compound caused an accumulation of cells in the S phase of the cell cycle, indicating a disruption in DNA replication or cell cycle checkpoint control. nih.gov
In another study, a different triazolo-pyrimidine derivative, compound 12e , was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov As the concentration of compound 12e increased, the percentage of cells in the G0/G1 phase rose significantly, while the population in the S phase decreased. nih.gov Similarly, compound 1 , a pyrazolo nih.govymerdigital.comfrontiersin.orgtriazolopyrimidine derivative, was also shown to induce cell cycle arrest. mdpi.com
Table 2: Effect of Compound 12e on Cell Cycle Distribution in A549 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control | 56.06% | 34.12% | 9.82% |
| 3.75 µM | 60.25% | 30.15% | 9.60% |
| 7.50 µM | 66.32% | 24.18% | 9.50% |
| 15.00 µM | 76.84% | 13.98% | 9.18% |
Data from cell cycle analysis after 24-hour treatment. nih.gov
Modulation of Apoptosis and Gene Expression Pathways
Triazolopyrimidine derivatives have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis is a key mechanism for their anticancer activity. nih.gov For instance, treatment of breast (HCC1937) and cervical (HeLa) cancer cells with a pyrazolo nih.govymerdigital.comfrontiersin.orgtriazolopyrimidine derivative led to a significant increase in the levels of p53 and p21, which are critical proteins involved in cell cycle regulation and apoptosis. mdpi.com This was accompanied by a marked increase in cleaved poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. mdpi.com
Further studies have shown that these compounds can modulate the expression of key genes involved in the apoptotic pathway. Some derivatives have been found to upregulate the expression of pro-apoptotic genes like BAX and PAR-4, while simultaneously downregulating anti-apoptotic genes such as BCL-2 and BCL-xl. researchgate.net The activation of caspase-3, a crucial executioner caspase in the apoptotic cascade, has also been observed following treatment with certain triazolopyrimidine compounds. researchgate.netnih.gov Acridine orange/ethidium bromide (AO/EB) staining has visually confirmed that these compounds cause damage to genetic material and induce apoptosis in cancer cells. nih.gov
Effects on Cellular Processes (e.g., Epithelial-Mesenchymal Transition)
The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression and metastasis, where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. mdpi.com Research has indicated that nih.govymerdigital.comnih.govtriazolo[4,5-d]pyrimidine derivatives can interfere with this process. Specifically, compound 19 , a USP28 inhibitor, has been shown to inhibit the EMT progression in gastric cancer cell lines. nih.govmerckmillipore.com This inhibition of EMT presents a promising therapeutic strategy to restrict tumor invasion and prevent metastasis. nih.govbiorxiv.org Targeting key molecules and transcription factors involved in EMT, such as Snail, Slug, and Twist, is considered a viable approach in cancer therapy. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5,7-dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of precursor triazolopyrimidine derivatives. For example, 7-chloro intermediates can react with amines under reflux in solvents like dioxane or ethanol, using triethylamine as a base . Chlorination with POCl₃ at 105–110°C in the presence of dimethylaniline is critical for introducing chlorine at positions 5 and 7 . Reaction monitoring via TLC or HPLC ensures purity and yield .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and chlorine integration. Mass spectrometry (LC-MS) validates molecular weight, while X-ray crystallography resolves 3D configurations . Thermal stability can be assessed via DSC and TGA .
Q. What reactivity patterns are observed in this compound during functionalization?
- Methodological Answer : The 7-chloro position is highly reactive, enabling substitutions with amines, thiols, or alkoxy groups. For instance, nucleophilic displacement with cyclohexylamine or aralkylamines under reflux yields 7-amino derivatives . Thioether formation (e.g., with thiophenol) requires catalytic bases like K₂CO₃ .
Advanced Research Questions
Q. How do structural modifications at the 3- and 7-positions influence affinity toward adenosine A₁ receptors?
- Methodological Answer : Radioligand binding assays (using bovine brain membranes) reveal that 3-position lipophilic groups (e.g., 2-chlorobenzyl) enhance A₁ receptor affinity (Ki < 50 nM). At the 7-position, cycloalkylamino (cyclopentyl) or aralkylamino (α-methylbenzyl) substituents optimize selectivity over A₂A receptors . SAR studies suggest steric bulk at the 3-position improves receptor docking .
Q. What experimental strategies resolve contradictions in biological activity between antiplatelet and antibacterial effects of triazolopyrimidine analogs?
- Methodological Answer : In vitro platelet aggregation assays (e.g., ADP-induced) and antibacterial MIC tests (e.g., against S. aureus) show that simplified 7-arylalkylamino derivatives retain antiplatelet activity (IC₅₀ ~1 μM) but lose antibacterial potency. This divergence suggests distinct mechanisms: P2Y₁₂ receptor antagonism vs. undefined bacterial targets .
Q. How can hybrid derivatives combining triazolopyrimidine and hydrazone scaffolds enhance anticancer activity?
- Methodological Answer : Molecular hybridization (e.g., appending hydrazone fragments to the 7-position) improves antiproliferative effects. For example, compound 34 (IC₅₀ = 2.33 μM against PC3 cells) induces apoptosis via ROS elevation and EGFR downregulation. Screening across multiple cancer cell lines (MGC-803, SMMC-7721) validates selectivity .
Q. What in silico and in vitro approaches validate triazolopyrimidine derivatives as NADPH oxidase (NOX) inhibitors?
- Methodological Answer : VAS3947 (3-benzyl-7-(oxazol-2-ylsulfanyl)-triazolopyrimidine) inhibits NOX via competitive binding to flavoprotein domains. In vitro assays measure superoxide suppression in PMA-stimulated neutrophils, while molecular docking predicts interactions with NOX4’s FAD-binding site .
Q. How do substituents at the 5- and 7-positions modulate selectivity for cannabinoid receptor type 2 (CB2)?
- Methodological Answer : Radioligand displacement assays (using [³H]CP55,940) show that 5,7-dichloro derivatives with 3-benzyl groups exhibit CB2 affinity (Ki = 10–100 nM). Fluorine or methoxy groups at the phenyl ring enhance selectivity over CB1 (>100-fold) .
Key Research Gaps and Recommendations
- Contradictions : Structural analogs may exhibit divergent activities (e.g., antiplatelet vs. antibacterial), necessitating mechanistic studies (e.g., CRISPR screens or proteomics) .
- Optimization : Computational modeling (e.g., QSAR) can prioritize substituents for enhanced selectivity, particularly in hybrid scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
